molecular formula C11H8BrNOS B1331680 2-Amino-3-(4-bromobenzoyl)thiophene CAS No. 399043-24-4

2-Amino-3-(4-bromobenzoyl)thiophene

Cat. No. B1331680
CAS RN: 399043-24-4
M. Wt: 282.16 g/mol
InChI Key: UEAXJDFGNXSVSK-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromobenzoyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the amino group and the bromobenzoyl moiety in the compound suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives has been widely studied, with various methods being developed to introduce different substituents onto the thiophene ring. For instance, the Ullmann coupling reaction has been used to synthesize functionalized 2-aminobenzo[b]thiophenes at room temperature, demonstrating the feasibility of constructing such compounds under mild conditions . Additionally, palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source has been employed for the direct synthesis of diverse 2-aminobenzo[b]thiophenes . An unexpected dehydrogenation method has also been reported for the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates . These methods highlight the versatility and efficiency of current synthetic approaches to thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can be substituted at various positions to yield compounds with different properties. The substitution pattern on the thiophene ring, such as the para-position of the 5-phenyl group, has been shown to significantly influence the biological activity of these compounds . The presence of substituents like bromine can also affect the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including Buchwald-Hartwig cross-coupling to introduce aryl or heteroaryl groups , and reactions with amines to yield aminobenzo[b]thiophenes . Aromatic nucleophilic substitution with rearrangement has been observed in reactions between bromo-nitrobenzo[b]thiophene and amines . These reactions expand the chemical space of thiophene derivatives and provide a pathway for the synthesis of novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and stability. For example, the presence of electron-donating or electron-withdrawing groups can affect the electron density of the thiophene ring, thereby influencing its reactivity . The antioxidant properties of some thiophene derivatives have been evaluated, with structure-activity relationships being established based on the substituents present .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Aromatic Nucleophilic Substitution : 2-Amino-3-(4-bromobenzoyl)thiophene has been studied in the context of aromatic nucleophilic substitution reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene reacted with amines to form N-substituted 3-amino-2-nitrobenzo[b]thiophenes, a process useful for synthesizing various thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Antioxidant Activity : Thiophene derivatives have been synthesized and evaluated for antioxidant properties. One study synthesized 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, which demonstrated significant antioxidant activity (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

  • Synthesis of Benzo[b]thiophene Derivatives : A method for synthesizing 2-aryl-3-substituted benzo[b]thiophenes has been proposed, which is significant for the synthesis of selective estrogen receptor modulators (David, Perrin, Pellet-Rostaing, Fournier dit Chabert, & Lemaire, 2005).

Biological Activities

  • Antimicrobial Activity : Novel thiophene-containing compounds have been synthesized, showing promising antibacterial and antifungal activities. This includes compounds like 4-phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester, exhibiting remarkable activity against bacteria and fungi (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).

  • Antitumor Evaluation : Thiophene derivatives have been studied for their antitumor activities. Various heterocyclic derivatives containing thiophene were synthesized and showed high inhibitory effects in in vitro antiproliferative activity screenings (Shams, Mohareb, Helal, & Mahmoud, 2010).

Other Applications

  • Disperse Dyes : Thiophene derivatives like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile have been used in the synthesis of azo dyes, which are significant in textile applications due to their coloration and fastness properties (Sabnis & Rangnekar, 1989).

  • Pharmaceutical Interest : Fused thiophene derivatives have been synthesized, showing potential pharmaceutical interest. This includes derivatives like 2-anilino-3-cyano-benzo[b]thiophenes, which have been transformed into benzothieno[2,3-b]quinolines (Janni, Thirupathi, Arora, & Peruncheralathan, 2017).

Safety and Hazards

2-Amino-3-(4-bromobenzoyl)thiophene is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, STOT SE 3 . It has hazard statements H302, H315, H319, H334, H335 . Precautionary statements include P261, P264, P271, P301 + P312, P302 + P352, P305 + P351 + P338 .

properties

IUPAC Name

(2-aminothiophen-3-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAXJDFGNXSVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357676
Record name 2-Amino-3-(4-bromobenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-bromobenzoyl)thiophene

CAS RN

399043-24-4
Record name 2-Amino-3-(4-bromobenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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